1-Ethylpyridinium iodide
Overview
Description
1-Ethylpyridinium iodide is an organic compound with the molecular formula C7H10IN. It is a pyridinium salt, where the pyridine ring is substituted with an ethyl group at the nitrogen atom and an iodide ion as the counterion. This compound is part of a broader class of pyridinium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
1-Ethylpyridinium iodide is a structurally diverse pyridinium salt It’s known that pyridinium salts are common structures in many natural products and bioactive pharmaceuticals .
Mode of Action
In a supramolecular complex, diiodine fragments are “captured” by iodobismuthate anions via the system of non-covalent i···i interactions (halogen bonding) . This interaction could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that halometalates of group 15 and 16 elements can form supramolecular associates with di- or polyhalogen fragments . These compounds can be prepared via rather straightforward synthetic approaches .
Result of Action
It’s known that these compounds demonstrate physical properties relevant for potential utilization as light absorbers (narrow band gaps and relatively high thermal decomposition points) .
Action Environment
It’s known that the formation of supramolecular associates with di- or polyhalogen fragments is influenced by halogen···halogen contacts .
Biochemical Analysis
Cellular Effects
It has been found that different pyridinium-based ionic liquids, including 1-Ethylpyridinium iodide, exhibit different reaction behaviors with cellulose . This suggests that this compound may have varying effects on different types of cells and cellular processes.
Molecular Mechanism
In a supramolecular complex, diiodine fragments are “captured” by iodobismuthate anions via the system of non-covalent I···I interactions (halogen bonding) . This suggests that this compound may exert its effects at the molecular level through similar non-covalent interactions.
Temporal Effects in Laboratory Settings
A study on 1-Ethylpyridinium triflate, another pyridinium salt, showed a high variability of temperature ranges within which freezing and melting occur . This suggests that the effects of this compound may also change over time in laboratory settings.
Preparation Methods
1-Ethylpyridinium iodide can be synthesized through a straightforward reaction between pyridine and ethyl iodide. The reaction typically occurs under reflux conditions, where pyridine is reacted with ethyl iodide in an appropriate solvent, such as acetonitrile or ethanol. The reaction proceeds as follows:
C5H5N+C2H5I→C7H10IN
The product, this compound, is then isolated by filtration and purified through recrystallization .
Chemical Reactions Analysis
1-Ethylpyridinium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions, to form corresponding pyridinium salts.
Oxidation and Reduction: The pyridinium ring can undergo oxidation and reduction reactions, often involving reagents like hydrogen peroxide or sodium borohydride.
Complex Formation: This compound can form complexes with various metal ions, which can alter its chemical properties and reactivity.
Common reagents used in these reactions include halide salts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethylpyridinium iodide has several scientific research applications:
Ionic Liquids: It is used as a component in the formulation of ionic liquids, which are solvents with unique properties such as low volatility and high thermal stability.
Biomass Conversion: This compound has been studied for its role in the depolymerization and conversion of lignocellulosic biomass into valuable chemicals.
Material Science:
Comparison with Similar Compounds
1-Ethylpyridinium iodide can be compared with other pyridinium salts, such as 1-ethylpyridinium chloride and 1-ethylpyridinium bromide. While these compounds share similar structures, their reactivity and applications can differ significantly:
1-Ethylpyridinium Chloride: More effective in dissolving cellulose compared to this compound.
1-Ethylpyridinium Bromide: Partially reacts with cellulose, unlike this compound, which does not react with cellulose at all.
The uniqueness of this compound lies in its specific interactions and applications, particularly in the formation of supramolecular complexes and its role in biomass conversion .
Properties
IUPAC Name |
1-ethylpyridin-1-ium;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.HI/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRVQSSHFLOXGR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049364 | |
Record name | 1-Ethylpyridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-90-2 | |
Record name | 1-Ethylpyridinium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC35668 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Ethylpyridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ETHYLPYRIDINIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONQ84GL0M0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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